molecular formula C13H20N4OS B2860053 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide CAS No. 2309706-03-2

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide

Cat. No.: B2860053
CAS No.: 2309706-03-2
M. Wt: 280.39
InChI Key: BHINMOLLQLLIBZ-UHFFFAOYSA-N
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Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide is a synthetic compound featuring a cyclopentanecarboxamide moiety linked to a piperidin-4-yl group substituted at the nitrogen with a 1,2,5-thiadiazol-3-yl heterocycle. This structure places it within the broader family of piperidine-based analgesics, which often target opioid receptors.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4OS/c18-13(10-3-1-2-4-10)15-11-5-7-17(8-6-11)12-9-14-19-16-12/h9-11H,1-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHINMOLLQLLIBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the cyclization of appropriate precursors under specific conditions to form the thiadiazole ring. The piperidine ring is then introduced through a series of reactions, including nucleophilic substitution and cyclization. Finally, the cyclopentanecarboxamide group is attached through amide bond formation, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the piperidine ring can produce secondary or tertiary amines .

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with biological membranes and proteins, potentially inhibiting enzyme activity or receptor binding. The piperidine ring can enhance the compound’s binding affinity and specificity, while the cyclopentanecarboxamide group may contribute to its overall stability and solubility .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound shares structural homology with fentanyl derivatives and related piperidine-based analogs. Below is a comparative analysis of key analogs listed in legislative documents (e.g., Virginia House Bill 1333) and their structural distinctions:

Table 1: Structural Comparison of Selected Piperidine-Based Analogs

Compound Name (IUPAC) Piperidine N-Substituent Acyl Group/Amide Substituent Key Structural Features
N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide 1,2,5-thiadiazol-3-yl Cyclopentane Thiadiazole ring introduces polarity; cyclopentane enhances lipophilicity
N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]cyclopentanecarboxamide (Cyclopentyl fentanyl) 2-phenylethyl Phenyl + cyclopentane Phenethyl group increases lipophilicity; dual aryl/alkyl substituents
N-(4-fluorophenyl)-N-(1-phenethylpiperidin-4-yl)pentanamide (para-fluoro valeryl fentanyl) 2-phenylethyl 4-fluorophenyl + pentanamide Fluorine atom enhances metabolic stability; longer acyl chain
N-phenyl-2-methyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide (Isobutyryl fentanyl) 2-phenylethyl Phenyl + isobutyryl Branched acyl group may reduce potency compared to linear analogs

Key Differences and Implications:

Piperidine N-Substituent: The 1,2,5-thiadiazol-3-yl group in the target compound introduces a polar, heteroaromatic ring, which may reduce blood-brain barrier (BBB) penetration compared to the lipophilic 2-phenylethyl group in Cyclopentyl fentanyl and other analogs. The phenethyl substituent in analogs like Cyclopentyl fentanyl is associated with high MOR affinity due to its hydrophobic interactions with receptor subpockets.

Acyl Group Modifications: The cyclopentanecarboxamide group in the target compound provides moderate lipophilicity, balancing solubility and receptor binding.

Pharmacological Hypotheses: The thiadiazole ring may engage in hydrogen bonding or dipole interactions with MOR, possibly conferring partial agonist activity or biased signaling.

Q & A

Q. What synthetic routes are recommended for synthesizing N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopentanecarboxamide?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include:

Piperidine functionalization : Introduce the 1,2,5-thiadiazole moiety at the piperidine nitrogen using nucleophilic substitution or coupling reactions.

Cyclopentanecarboxamide linkage : React the functionalized piperidine with cyclopentanecarbonyl chloride under basic conditions (e.g., triethylamine in DCM).
Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are critical for intermediate isolation .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm proton/carbon environments and connectivity.
  • X-ray crystallography : For absolute stereochemical determination (if applicable).
  • High-resolution mass spectrometry (HRMS) : To validate molecular formula.
    Comparative analysis with literature data for analogous compounds is essential .

Q. What in vitro assays are suitable for initial bioactivity screening?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:
  • Enzymatic inhibition assays : For kinase or protease targets, using fluorescence/colorimetric readouts.
  • Binding affinity studies : Surface plasmon resonance (SPR) or radioligand displacement assays.
    Include positive/negative controls and replicate experiments to ensure reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :
  • Modify substituents : Vary the thiadiazole ring (e.g., substituent position) or cyclopentane moiety (e.g., introduce heteroatoms).
  • Evaluate analogs : Compare bioactivity using standardized assays.
    Example SAR table from structural analogs:
Compound ModificationBioactivity ChangeReference
Thiadiazole → ThiazoleReduced kinase inhibition
Cyclopentane → CyclohexaneImproved solubility

Computational docking (e.g., AutoDock) can predict binding modes .

Q. How should contradictory bioactivity data between in vitro and in vivo models be resolved?

  • Methodological Answer :
  • Orthogonal assays : Validate in vitro hits using ex vivo tissue models or primary cell lines.
  • Pharmacokinetic profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Mechanistic studies : Use knockout models or siRNA silencing to confirm target engagement in vivo .

Q. What advanced purification techniques are recommended for high-purity isolation?

  • Methodological Answer :
  • Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water gradients) for baseline separation.
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to obtain single crystals for X-ray analysis.
    Purity ≥95% is achievable with rigorous post-synthetic processing .

Q. How can reaction conditions be optimized to minimize side products during synthesis?

  • Methodological Answer :
  • Temperature control : Lower temperatures (0–5°C) for exothermic steps (e.g., acyl chloride formation).
  • Catalyst screening : Test bases (e.g., K2CO3 vs. NaH) for coupling efficiency.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Q. What computational methods are effective for modeling target interactions?

  • Methodological Answer :
  • Molecular docking : Use Schrödinger Suite or MOE to predict binding poses with target proteins.
  • Molecular dynamics (MD) simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS).
    Validate predictions with mutagenesis or biophysical assays (e.g., ITC) .

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